REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH2:8][N:7]([CH3:9])[CH2:6][CH2:5][C:4]=1[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[C:12]([O:19][CH:20]([CH3:22])[CH3:21])[CH:11]=1>C(O)(=O)C.[Zn]>[CH3:1][O:2][C:3]1[CH2:8][N:7]([CH3:9])[CH2:6][CH2:5][C:4]=1[C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([O:19][CH:20]([CH3:22])[CH3:21])[CH:11]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(CCN(C1)C)C1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
747 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred for 1 hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered on Clarcel
|
Type
|
WASH
|
Details
|
The Clarcel is rinsed with 8 ml of acetic acid
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
20 ml of ethyl acetate are added
|
Type
|
CUSTOM
|
Details
|
the two phases are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ethyl acetate (2×10 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is purified on 25 g of silica, elution
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CCN(C1)C)C1=CC(=C(N)C=C1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: CALCULATEDPERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |